molecular formula C12H13NO4S B1356185 Ethyl 5-methanesulphonylindole-2-carboxylate CAS No. 220679-12-9

Ethyl 5-methanesulphonylindole-2-carboxylate

Cat. No. B1356185
M. Wt: 267.3 g/mol
InChI Key: BWJQKKTWLJTDSF-UHFFFAOYSA-N
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Description

Ethyl 5-methanesulphonylindole-2-carboxylate, commonly referred to as EMIC, is an important compound in the field of organic chemistry. It is a carboxylic acid derivative of indole, a heterocyclic aromatic compound found in many biological molecules. EMIC has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Labeling and Detection

Ethyl 5-methanesulphonylindole-2-carboxylate has applications in chemical labeling. It has been used in derivatization procedures for the determination of carboxylic acids in biological samples, leveraging its ability to aid in ultraviolet and fluorescent detection in liquid chromatography (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Synthesis of Novel Heterocycles

This compound plays a role in the synthesis of new heterocycles. For example, it's involved in the creation of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, contributing to the expansion of available heterocyclic compounds (Coppo & Fawzi, 1997).

Mutagenic Action Studies

Ethyl 5-methanesulphonylindole-2-carboxylate has been utilized in studies examining the specificity of mutagenic actions of alkylating agents, providing insights into molecular biology and genetics (Strauss, 1961).

Tritium Labeling in Biochemistry

This compound has relevance in biochemical applications such as tritium labeling of antibodies, aiding in understanding protein interactions and functions (Rosén, Ehrenberg, & Ahnström, 1964).

Radical Cyclisation in Organic Synthesis

It's a part of radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles, thereby contributing significantly to organic synthesis and pharmaceutical research (Allin et al., 2005).

Intermediate in Organic Chemical Synthesis

It's used in the synthesis of 5-formyl-1H-indole-2-carboxylates, serving as a synthetic intermediate, which highlights its versatility in organic chemistry (Pete, Parlagh, & Tőke, 2003).

properties

IUPAC Name

ethyl 5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQKKTWLJTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238451
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

CAS RN

220679-12-9
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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